molecular formula C13H15N3O2 B7539169 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide

2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide

Cat. No. B7539169
M. Wt: 245.28 g/mol
InChI Key: SROHXEWSDCYFEM-UHFFFAOYSA-N
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Description

2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, also known as MMB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MMB is a benzamide derivative that has shown promising results in various preclinical studies, including its ability to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of beta-amyloid aggregation, improvement of cognitive function, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and biological processes. Another advantage is its low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves the reaction of 4-chloro-2-methylbenzoic acid with N-methyl-1H-pyrazole-4-carboxamide in the presence of a base and a coupling agent. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide.

Scientific Research Applications

2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
In Alzheimer's disease research, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a significant role in the pathogenesis of Alzheimer's disease. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes research, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to reduce inflammation and oxidative stress, which are believed to play a significant role in the development of diabetes.

properties

IUPAC Name

2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15(8-10-7-14-16(2)9-10)13(18)11-5-3-4-6-12(11)17/h3-7,9,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHXEWSDCYFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide

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